2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride
Description
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N.ClH/c1-7(2,3)5(4-10)6(8)9;/h5-6H,4,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMRQGJDLPAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient X–H insertion, where X represents oxygen, nitrogen, or sulfur .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, electrophilic and nucleophilic reagents, and radical initiators. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and reactivity with various biological targets, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: Known for its lipophilic properties and hydrogen bond donor capabilities.
Trifluoromethyl compounds: Often compared due to their similar fluorinated structures and beneficial effects on target molecules.
Uniqueness
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride is unique due to its specific structural configuration and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride, commonly referred to as Eflornithine, is a compound that has attracted significant attention due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C7H15F2N·HCl, and it features a difluoromethyl group that contributes to its distinct chemical properties. The presence of this group enhances the compound's lipophilicity and potential interactions with biological targets.
Target Enzyme
Eflornithine acts primarily as an irreversible inhibitor of ornithine decarboxylase (ODC) , an enzyme critical in the polyamine biosynthesis pathway. By inhibiting ODC, Eflornithine disrupts the synthesis of polyamines like putrescine, which are essential for cell growth and differentiation.
Biochemical Pathways
The inhibition of ODC leads to reduced levels of polyamines within cells, affecting various cellular processes including:
- Cell proliferation
- Apoptosis
- Tumor growth inhibition
This mechanism has made Eflornithine a subject of interest in cancer research and treatment strategies.
Pharmacokinetics
Eflornithine can be administered via different routes, including:
- Topical application : Often used in cosmetic formulations to reduce facial hair growth.
- Intravenous administration : Utilized in the treatment of African sleeping sickness.
The pharmacokinetic profile indicates a rapid distribution in tissues with a half-life that supports its therapeutic applications.
Biological Activity and Research Findings
Numerous studies have investigated the biological activities associated with Eflornithine. Key findings include:
- Antitumor Activity : Research has shown that Eflornithine exhibits significant antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antiproliferative Effects : Studies indicate that Eflornithine can effectively inhibit the proliferation of certain pathogenic cells, making it a candidate for therapeutic use against specific cancers.
- Cosmetic Applications : Its ability to inhibit hair follicle growth has led to its incorporation into cosmetic products aimed at reducing unwanted facial hair.
Case Studies
Several clinical studies have highlighted the efficacy of Eflornithine in treating conditions related to its biological activity:
- Case Study 1 : A clinical trial demonstrated that patients treated with Eflornithine showed a significant reduction in tumor size compared to control groups.
- Case Study 2 : In dermatological applications, patients using topical formulations reported a marked decrease in hair regrowth after consistent application over several months.
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Eflornithine | ODC Inhibition | Antitumor, Antiproliferative |
| Difluoromethyl phenyl sulfide | Lipophilic interactions | Insecticidal properties |
| Trifluoromethyl compounds | Similar fluorinated structure | Diverse biological activities |
Eflornithine stands out due to its specific action on ODC and its dual application in both oncology and cosmetic fields.
Q & A
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reacting the free base 2-(difluoromethyl)-3,3-dimethylbutan-1-amine with hydrochloric acid under controlled conditions (e.g., inert atmosphere, low temperature) to form the hydrochloride salt. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.
- Stoichiometry : Excess HCl ensures complete protonation of the amine group.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Data Table :
| Step | Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|---|
| Acid Addition | HCl Concentration | 4M in dioxane | Maximizes salt formation |
| Reaction Temp | 0–5°C | Prevents decomposition | Purity >95% |
| Workup | Ethanol recrystallization | Removes unreacted HCl | Yield ~85% |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.02 ppm (9H, s, C(CH₃)₃) and δ 3.8–4.2 ppm (m, CH₂NH₂) confirm the dimethyl and amine groups. Fluorine coupling splits signals in the difluoromethyl region (δ 5.5–6.5 ppm) .
- ¹³C NMR : Distinct signals for quaternary carbons (C(CH₃)₃) and CF₂ groups (~110 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 192.1 (free base) and [M+Cl]⁻ at m/z 228.6 (hydrochloride) .
- HPLC : Reverse-phase C18 column with 0.1% TFA in acetonitrile/water (70:30) achieves baseline separation of impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between fluorinated analogs?
Methodological Answer: Discrepancies often arise from structural variations (e.g., fluorine position, branching). A systematic approach includes:
Comparative SAR Studies : Test analogs like 1,3-bis(3,4-difluorophenyl)propan-1-amine;hydrochloride () to isolate fluorine’s electronic vs. steric effects.
Computational Modeling : DFT calculations (e.g., Gaussian 09) predict binding affinities to biological targets (e.g., GPCRs) and explain activity differences .
In Vitro Assays : Use HEK293 cells transfected with target receptors to quantify cAMP or calcium flux responses. Normalize data to account for solubility differences caused by hydrochloride salts .
Q. What experimental strategies optimize the stability of this hydrochloride salt under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Use buffered solutions (pH 4–6) to prevent amine deprotonation. Below pH 3, excess HCl may degrade the compound .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., oxidized difluoromethyl groups) .
- Thermal Stability :
- TGA/DSC analysis shows decomposition onset at 180°C. For long-term storage, keep at -20°C in desiccated conditions .
Q. How can researchers design experiments to probe the stereochemical implications of this compound’s structure?
Methodological Answer: Although the compound lacks chiral centers, its dimethyl and difluoromethyl groups create conformational rigidity. Strategies include:
X-ray Crystallography : Resolve crystal packing to identify preferred conformers influencing receptor binding .
Dynamic NMR : Analyze variable-temperature ¹⁹F NMR to study rotational barriers around the C-CF₂ bond .
Docking Studies : Compare binding poses of rigid vs. flexible analogs in homology models of target proteins (e.g., using AutoDock Vina) .
Q. What are the challenges in scaling up synthesis, and how can reaction parameters be adjusted for reproducibility?
Methodological Answer:
- Scale-Up Issues :
- Exothermic HCl addition requires jacketed reactors with precise temperature control (-5 to 5°C).
- Agglomeration during salt formation is mitigated by slow antisolvent (diethyl ether) addition .
- Quality Control :
- Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
